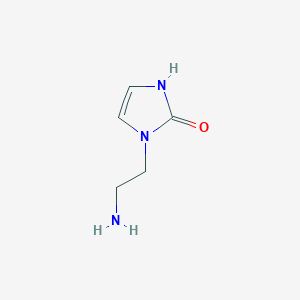
1-(2-Aminoethyl)-1H-imidazol-2(3H)-one
Overview
Description
1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is a versatile organic compound with a unique structure that includes both an imidazole ring and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one can be synthesized through several methods. Another method includes the use of N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reactants in an appropriate solvent, followed by purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Reduced imidazole compounds.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-(2-Aminoethyl)-1H-imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical processes. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
1-(2-Aminoethyl)-1H-imidazol-2(3H)-one can be compared with other similar compounds such as:
Ethylenediamine: A simple diamine with similar aminoethyl functionality but lacks the imidazole ring.
Ethanolamine: Contains an aminoethyl group but has a hydroxyl group instead of an imidazole ring.
2-Aminothiazole: Contains a thiazole ring with an amino group, offering different chemical properties and reactivity.
Uniqueness: The presence of both the imidazole ring and the aminoethyl side chain in this compound provides unique chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-1-3-8-4-2-7-5(8)9/h2,4H,1,3,6H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBNQTRHMAXPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3264500.png)
![(E)-4-(tert-butyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3264519.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B3264531.png)
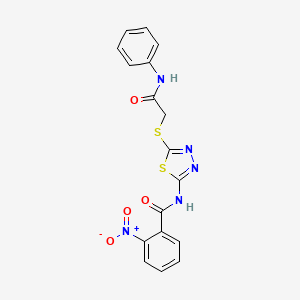
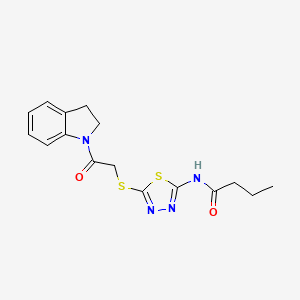
![5-nitro-N-[4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide](/img/structure/B3264559.png)
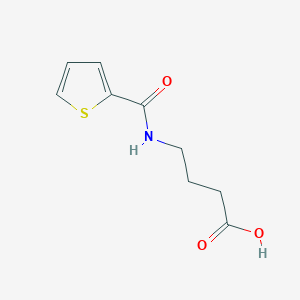
![N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3264580.png)
![9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B3264581.png)
![2,3-dihydro-1H-benzo[de]isoquinolin-6-amine](/img/structure/B3264587.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3264593.png)
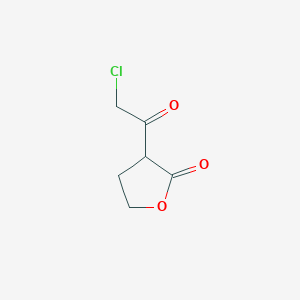

![4-(propan-2-yloxy)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B3264605.png)
